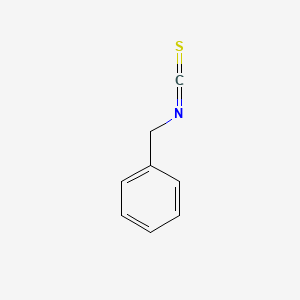

Benzyl Isothiocyanate

描述

This compound has been reported in Thulinella chrysantha, Lepidium apetalum, and other organisms with data available.

inhibits carcinogen-induced neoplasia; structure in Negwer, 5th ed, #715; also promotes urinary bladder carcinoma

属性

IUPAC Name |

isothiocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020155 | |

| Record name | Benzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellowish liquid; Strong penetrating aroma | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.109 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.121-1.127 | |

| Record name | Benzyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

622-78-6 | |

| Record name | Benzyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isothiocyanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (isothiocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871J6YOR8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl isothiocyanate natural sources and biosynthesis

An In-depth Technical Guide to Benzyl Isothiocyanate: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BITC) is a naturally occurring isothiocyanate that has garnered significant interest in the scientific community for its wide range of biological activities.[1][2] Found predominantly in cruciferous vegetables, BITC is recognized for its potential chemopreventive and therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the natural sources of BITC, its biosynthesis, quantitative data on its presence in various plant tissues, detailed experimental protocols for its analysis, and insights into the signaling pathways it modulates.

Natural Sources of this compound

BITC is not found in its free form in intact plant cells. Instead, it is stored as its precursor, a glucosinolate called glucotropaeolin (also known as benzyl glucosinolate).[5][6] When the plant tissue is damaged, for instance by chewing, cutting, or pest attack, the enzyme myrosinase (a β-thioglucosidase) is released from its separate compartments and hydrolyzes glucotropaeolin to yield BITC.[5][6][7] This defense mechanism is often referred to as the "mustard oil bomb".[5]

The primary natural sources of glucotropaeolin, and consequently BITC, include:

-

Cruciferous Vegetables (Brassicaceae family): This family of plants is a well-known source of various glucosinolates. Garden cress (Lepidium sativum) is particularly rich in glucotropaeolin.[5][8] Other cruciferous vegetables like mustard, horseradish, cabbage, and watercress also contain this compound.[3][9]

-

Papaya (Carica papaya): Papaya, especially its seeds, is a significant and somewhat unique non-cruciferous source of glucotropaeolin.[6][10][11] The leaves and unripe fruit also contain notable amounts.[12]

-

Salvadora persica (Miswak): The roots of this plant, commonly used as natural toothbrushes ("miswak"), contain BITC as a major active component.[13][14]

-

Pilu oil: This oil is another known source of BITC.[10]

-

Alliaria petiolata (Garlic Mustard): This plant is also reported to contain BITC.[10]

Quantitative Data of this compound and Glucotropaeolin in Natural Sources

The concentration of BITC and its precursor can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: this compound (BITC) Content in Papaya (Carica papaya) Fruit

| Papaya Cultivar | Tissue | BITC Content (ppm) | Reference |

| Tainung No. 2 | Seed | 342.7 | [15][16] |

| Tainung No. 2 | Pericarp | 45.1 | [15][16] |

| Tainung No. 2 | Pulp | 43.1 | [15][16] |

| Tainung No. 2 | Milk | 19.8 | [15][16] |

| Sunrise | Seed | 141.7 | [15][16] |

| Sunrise | Pericarp | 23.3 | [15][16] |

| Sunrise | Pulp | 21.2 | [15][16] |

| Sunrise | Milk | 15.2 | [15][16] |

Table 2: Glucotropaeolin and BITC Content in Papaya (Carica papaya) Tissues

| Tissue | Glucotropaeolin (µmol/g DW) | BITC after Hydrolysis (µmol/g DW) | Reference |

| Quarter-ripe fruit seeds | ~14 | ~12 | [17] |

| Leaves | ~10 | ~8 | [17] |

| Ripe fruit seeds | ~8 | ~6 | [17] |

| Unripe fruit pulp | ~2 | ~1.5 | [17] |

Table 3: this compound (BITC) Content in Salvadora persica (Siwak) Roots

| Extraction Condition | BITC Content (% w/w) | Reference |

| Fresh, Chloroform, Maceration | 2.111 - 2.410 | [18] |

| Dry, Chloroform, Maceration | 0.194 - 0.210 | [18] |

| Fresh, Ethanol, Maceration | 0.063 - 0.071 | [18][19] |

Biosynthesis of this compound

The formation of BITC is a two-step process: the biosynthesis of its precursor, glucotropaeolin, followed by its enzymatic hydrolysis.

Biosynthesis of Glucotropaeolin

The biosynthesis of glucosinolates is a complex pathway involving three main stages:

-

Chain Elongation: This step is primarily for aliphatic glucosinolates and is not a major part of the pathway for aromatic glucosinolates like glucotropaeolin.

-

Formation of the Core Glucosinolate Structure: This is the central part of the pathway. For glucotropaeolin, the precursor amino acid is phenylalanine .[5] The pathway involves the conversion of phenylalanine into a thiohydroximic acid, which is then glucosylated and subsequently sulfated to form glucotropaeolin.

-

Secondary Modifications: The core structure can be further modified, leading to the diversity of glucosinolates found in nature.

The following diagram illustrates the general pathway for the biosynthesis of glucotropaeolin from phenylalanine.

Caption: Biosynthesis of Glucotropaeolin from Phenylalanine.

Enzymatic Hydrolysis to this compound

When plant tissue is disrupted, myrosinase cleaves the glucose moiety from glucotropaeolin, forming an unstable aglycone intermediate.[7] This intermediate spontaneously rearranges to form BITC.[5] The reaction is highly efficient and serves as a rapid defense mechanism for the plant.[5]

The following diagram illustrates the hydrolysis of glucotropaeolin to BITC.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Explaining The Various Uses Of this compound Or BITC [thiophosgene.co.in]

- 5. Glucotropaeolin - Wikipedia [en.wikipedia.org]

- 6. This compound: maximising production in papaya tissue extracts - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 7. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]

- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Papaya seed represents a rich source of biologically active isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl Glucosinolate Hydrolysis Products in Papaya (Carica papaya) - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. This compound, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]

- 15. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]

- 16. "Determination of this compound in papaya fruit by solid phase " by F. Sheu and Y.-T. Shyu [jfda-online.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of the extraction condition for this compound contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Analysis of this compound in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Benzyl Isothiocyanate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of benzyl isothiocyanate (BITC), a compound of significant interest in biomedical research, particularly in the field of oncology. This document details established synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by BITC, offering insights into its mechanism of action.

Core Synthesis Methodologies

The synthesis of this compound in a research setting is predominantly achieved through two primary chemical routes: the reaction of benzylamine with a thiocarbonyl source and the nucleophilic substitution of a benzyl halide with a thiocyanate salt.

Synthesis from Benzylamine

This is a widely employed method that typically involves the reaction of benzylamine with carbon disulfide (CS₂) to form a dithiocarbamate intermediate. This intermediate is then desulfurized to yield this compound. Various reagents can be used to facilitate the desulfurization step.

A general reaction scheme is as follows:

Step 1: Formation of the Dithiocarbamate Salt C₆H₅CH₂NH₂ + CS₂ + Base → [C₆H₅CH₂NHCS₂]⁻[BaseH]⁺

Step 2: Desulfurization [C₆H₅CH₂NHCS₂]⁻[BaseH]⁺ + Desulfurizing Agent → C₆H₅CH₂NCS

Synthesis from Benzyl Halides

This method involves the reaction of a benzyl halide, most commonly benzyl chloride or benzyl bromide, with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). This reaction proceeds via a nucleophilic substitution mechanism.

A general reaction scheme is:

C₆H₅CH₂X + MSCN → C₆H₅CH₂NCS + MX (where X = Cl, Br and M = K, Na)

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic protocols for this compound, allowing for easy comparison of reaction conditions and yields.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzylamine | 1. CS₂, Triton-B | DMSO | 2.25 h | Room Temp. | 80-99% | |

| Benzylamine | 1. CS₂, K₂CO₃; 2. TCT | Water/CH₂Cl₂ | Several hours + 0.5 h | Room Temp. then 0°C | 99% | [1][2] |

| Benzylamine | 1. CS₂, Et₃N; 2. TsCl | CH₂Cl₂ | Not specified | Not specified | Good | |

| Benzyl chloride | KSCN, PEG-400 | CH₂Cl₂/Acetone | 2 h | 20°C | Not specified | [3] |

| Benzyl chloride | NaSCN, PEG-400 | Solvent-free | Not specified | Microwave | Good |

TCT = 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride); TsCl = Tosyl chloride; PEG-400 = Polyethylene glycol 400; DMSO = Dimethyl sulfoxide.

Experimental Protocols

Protocol 1: Synthesis from Benzylamine using Carbon Disulfide and Triton-B

This protocol is adapted from a method yielding high purity this compound.[4]

Materials:

-

Benzylamine

-

Carbon disulfide (CS₂)

-

Triton-B (N-benzyl-trimethylammonium hydroxide)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1 mmol) in DMSO under a nitrogen atmosphere.

-

Add carbon disulfide to the solution and stir for 15 minutes.

-

Add Triton-B to the reaction mixture and continue stirring for 2 hours.

-

Upon completion of the reaction, extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: One-Pot Synthesis from Benzylamine in Aqueous Conditions

This environmentally friendly protocol provides an excellent yield of this compound.[1][2]

Materials:

-

Benzylamine (20 mmol)

-

Potassium carbonate (K₂CO₃) (40 mmol)

-

Carbon disulfide (CS₂) (24 mmol)

-

2,4,6-trichloro-1,3,5-triazine (TCT) (10 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

6 N Sodium hydroxide (NaOH)

Procedure:

-

In a flask, prepare a mixture of benzylamine (20 mmol) and K₂CO₃ (5.52 g, 40 mmol) in 20 mL of water.

-

Add carbon disulfide (1.82 g, 24 mmol) dropwise to the mixture over 20-30 minutes at room temperature.

-

Stir the mixture for several hours until the conversion of benzylamine is complete (monitored by GC).

-

Cool the reaction mixture to 0°C.

-

Add a solution of TCT (1.85 g, 10 mmol) in 15 mL of CH₂Cl₂ dropwise.

-

Stir the mixture for an additional 30 minutes.

-

Basify the mixture to a pH >11 with 6 N NaOH.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain this compound.

Signaling Pathways and Experimental Workflows

This compound has been extensively studied for its anticancer properties, which are attributed to its ability to modulate various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation and metastasis.

This compound Synthesis Pathways

The following diagrams illustrate the chemical synthesis routes to this compound.

digraph "Benzyl_Isothiocyanate_Synthesis_from_Benzylamine" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Benzylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"CS2_Base" [label="CS2, Base", shape=plaintext];

"Dithiocarbamate_Intermediate" [label="Dithiocarbamate\nIntermediate"];

"Desulfurizing_Agent" [label="Desulfurizing Agent\n(e.g., TCT, TsCl)", shape=plaintext];

"Benzyl_Isothiocyanate" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Benzylamine" -> "Dithiocarbamate_Intermediate" [label="+ CS2, Base"];

"Dithiocarbamate_Intermediate" -> "Benzyl_Isothiocyanate" [label="+ Desulfurizing Agent"];

}

Synthesis of this compound from Benzyl Halide.

Key Signaling Pathways Modulated by this compound in Cancer Cells

BITC has been shown to induce apoptosis and inhibit cancer progression through the modulation of several key signaling pathways.

1. Induction of Apoptosis via ROS and Mitochondrial Pathway

This compound can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[5][6]

BITC-induced Apoptosis via the Mitochondrial Pathway.

2. Modulation of MAPK and NF-κB Signaling Pathways

BITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in cell survival, proliferation, and inflammation.[7][8][9][10][11][12][13][14]

Modulation of MAPK and NF-κB Pathways by BITC.

This guide provides a foundational understanding of the synthesis and biological activities of this compound for research professionals. The detailed protocols and pathway diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting. Researchers are encouraged to consult the cited literature for further details and to adapt these methods to their specific experimental needs.

References

- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound mediated inhibition of histone deacetylase leads to NF-κB turn-off in human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. aacrjournals.org [aacrjournals.org]

The Journey of a Bioactive Compound: A Technical Guide to the Pharmacokinetics and Metabolism of Benzyl Isothiocyanate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Benzyl isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables, has garnered significant attention for its potential health benefits, particularly in cancer chemoprevention. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of BITC in various animal models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development efforts.

Pharmacokinetic Profile of this compound

The bioavailability and disposition of BITC have been investigated in several animal species. Following oral administration, BITC is rapidly absorbed and extensively metabolized. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Animal Model | Dose | Route | Cmax | Tmax | AUC | Bioavailability | Reference(s) |

| Mouse | 85 mg/kg | Oral | 5.8 ± 2.0 µg/mL | - | - | - | [1] |

| Rat | 50 mg/kg | Oral | - | - | Increased with dose | - | [1] |

| Rat | 50 µmol/kg | Oral Gavage | - | 2.9 h (for total ¹⁴C) | >2.5 times lower than PHITC | - | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. '-' indicates data not reported in the cited literature.

Table 2: Tissue Distribution of this compound and its Metabolites in Rodents

| Animal Model | Dose | Time Point | Tissues with Highest Concentration | Key Findings | Reference(s) |

| Rat | 10 mg/kg (oral) | 30 min | Spleen, Liver, Kidney | Highest concentrations found in spleen, followed by liver and kidney. | [1] |

| Rat | 50 µmol/kg (oral gavage of ¹⁴C-BITC) | - | Liver, Lungs | The effective dose (AUC) of total radioactivity was significant in the liver and lungs. | [2] |

Metabolism and Excretion of this compound

BITC undergoes extensive metabolism, primarily through the mercapturic acid pathway. The initial and rapid step involves conjugation with glutathione (GSH), which can occur non-enzymatically but is also catalyzed by glutathione S-transferases (GSTs). This is followed by sequential enzymatic cleavage to form cysteinylglycine and cysteine conjugates, and finally N-acetylation to yield the mercapturic acid derivative, which is a major urinary metabolite in some species.

Table 3: Major Metabolites and Excretion of this compound in Various Animal Models

| Animal Model | Major Metabolite(s) | Primary Route of Excretion | Percentage of Dose Excreted | Reference(s) |

| Rat | Mercapturic acid | Urine | 92.4% in urine, 5.6% in feces (after 3 days for cysteine conjugate) | [3][4] |

| Dog | Hippuric acid | Urine | 86.3% in urine, 13.2% in feces (after 3 days for cysteine conjugate) | [3][4] |

| Guinea Pig | 4-hydroxy-4-carboxy-3-benzylthiazolidin-2-thione | Urine | 23% of BITC dose, 33% of cysteine conjugate dose | [5] |

| Rabbit | 4-hydroxy-4-carboxy-3-benzylthiazolidin-2-thione | Urine | - | [5] |

'-' indicates data not reported in the cited literature.

Key Experimental Protocols

This section provides detailed methodologies for critical experiments involved in the pharmacokinetic and metabolism studies of BITC.

Animal Dosing and Sample Collection

Objective: To administer BITC to animal models and collect biological samples for pharmacokinetic and metabolic analysis.

Materials:

-

This compound (BITC)

-

Vehicle for administration (e.g., corn oil, polyethylene glycol)

-

Oral gavage needles (size appropriate for the animal)

-

Syringes

-

Microcentrifuge tubes

-

Anticoagulant (e.g., EDTA, heparin)

-

Anesthetic agent (e.g., isoflurane)

-

Surgical tools for tissue harvesting

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Dose Preparation: Prepare the dosing solution by dissolving BITC in a suitable vehicle to the desired concentration. The choice of vehicle should be based on solubility and toxicological considerations.

-

Administration: For oral administration, use a gavage needle of appropriate size to deliver the BITC solution directly into the stomach. The volume administered should not exceed recommended guidelines (e.g., 10 mL/kg for mice).[6][7]

-

Blood Collection: Collect blood samples at predetermined time points via appropriate methods such as saphenous vein, submandibular vein, or retro-orbital sinus puncture for survival bleeds, and cardiac puncture for terminal collection.[4][5] Use tubes containing an anticoagulant for plasma preparation.

-

Plasma Preparation: Centrifuge the collected blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[8] Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.

-

Urine and Feces Collection: House animals in metabolic cages to facilitate the separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours).

-

Tissue Harvesting: At the end of the study, euthanize the animals and perfuse the circulatory system with saline. Dissect the desired tissues (e.g., liver, kidneys, lungs, spleen), weigh them, and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.[9]

Analysis of BITC and its Metabolites by LC-MS/MS

Objective: To quantify BITC and its metabolites in biological matrices.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Analytical standards of BITC and its metabolites

-

Internal standard

-

Solvents for extraction (e.g., methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges (optional)

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard and 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

Sample Preparation (Urine):

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Dilute the urine sample with the initial mobile phase.

-

For cleaner samples, solid-phase extraction (SPE) can be employed to remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with the mobile phases to separate BITC and its metabolites.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes.

-

Develop and validate the method for linearity, accuracy, precision, and recovery.

-

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic fate of BITC and the experimental workflow.

Caption: Mercapturic acid pathway of BITC metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. bcm.edu [bcm.edu]

- 9. unmc.edu [unmc.edu]

Natural occurrence of benzyl isothiocyanate in cruciferous vegetables

An In-depth Technical Guide on the Natural Occurrence of Benzyl Isothiocyanate in Cruciferous Vegetables

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (BITC) is a naturally occurring organosulfur compound belonging to the isothiocyanate (ITC) family. It is derived from the enzymatic hydrolysis of its precursor, the glucosinolate glucotropaeolin. Found abundantly in cruciferous vegetables, BITC has garnered significant attention from the scientific community for its potent biological activities, including antibacterial, anti-inflammatory, and notable anticancer properties.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines and preventing carcinogenesis in animal models.[1][4][5]

The mechanism of action for BITC is multifaceted, involving the modulation of numerous critical cellular signaling pathways related to apoptosis, cell cycle arrest, inflammation, and oxidative stress.[1][6][7] This technical guide provides a comprehensive overview of the natural occurrence of BITC in cruciferous vegetables, its biosynthesis, detailed experimental protocols for its extraction and quantification, and an in-depth look at the key signaling pathways it modulates.

Biosynthesis and Natural Occurrence

BITC is not stored in its active form within the plant. Instead, it exists as the precursor glucosinolate, glucotropaeolin.[4] When the plant tissue is damaged—through chewing, cutting, or pest attack—the enzyme myrosinase, which is physically segregated from the glucosinolate in intact cells, is released.[8] Myrosinase catalyzes the hydrolysis of glucotropaeolin, leading to the formation of an unstable intermediate that rearranges to yield BITC.[7][9]

Quantitative Occurrence

The concentration of glucotropaeolin, and thus the potential yield of BITC, varies significantly among different cruciferous vegetables. This variation is influenced by genetic factors, growing conditions, plant age, and post-harvest handling.[8][10] Papaya seeds and garden cress are particularly rich sources.

| Plant Source | Common Name | Glucosinolate Precursor | Typical Yield/Content | Reference |

| Carica papaya (seeds) | Papaya | Glucotropaeolin | Rich source of BITC | [4] |

| Lepidium sativum | Garden Cress | Glucotropaeolin | High concentration | [7] |

| Tropaeolum majus | Garden Nasturtium | Glucotropaeolin | High abundance | [11] |

| Salvadora persica | Miswak / Pilu Tree | Glucotropaeolin | Major active component | [4] |

| Brassica species | Broccoli, Cabbage, Mustard | Various (incl. Glucotropaeolin) | Variable, generally lower than above | [1][12] |

Factors Affecting BITC Concentration

-

Genetics and Plant Variety: Different cultivars of the same vegetable can have vastly different glucosinolate profiles.[10]

-

Environmental Conditions: Soil composition, water availability, and climate during growth can alter glucosinolate levels.[10]

-

Food Preparation: Myrosinase is heat-labile and can be inactivated by cooking, which prevents the conversion of glucosinolates to BITC.[8] Therefore, consuming cruciferous vegetables raw or lightly steamed often maximizes ITC bioavailability. However, gut microflora also possess myrosinase activity and can convert ingested glucosinolates to ITCs.[7]

-

Processing: Chopping or crushing the plant material prior to consumption or extraction is essential to initiate the enzymatic hydrolysis.[8]

Experimental Protocols

Accurate extraction and quantification are critical for studying the biological effects of BITC. The following sections outline standard methodologies.

Protocol: Extraction of BITC from Plant Material

This protocol describes a general method for extracting BITC from plant tissues, such as papaya seeds or Salvadora persica roots. The choice of solvent is critical, as polar hydroxylated solvents (e.g., ethanol) may react with the isothiocyanate group, while halogenated solvents like chloroform often provide higher yields.[13]

Methodology:

-

Sample Preparation:

-

Freeze-dry fresh plant material to prevent degradation and facilitate grinding.[11]

-

Grind the dried material into a fine powder using a mechanical grinder or mortar and pestle.

-

-

Enzymatic Hydrolysis:

-

Solvent Extraction:

-

Add an appropriate solvent (e.g., chloroform or dichloromethane) to the aqueous mixture.[13]

-

Perform the extraction using a method such as maceration with agitation or sonication for a defined period (e.g., 30 minutes).

-

Repeat the extraction process (e.g., 3 times) to ensure maximum recovery.

-

-

Concentration:

-

Combine the solvent extracts.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature to avoid degradation of the volatile BITC.

-

-

Storage:

-

Store the final concentrated extract in a sealed vial at low temperature (e.g., -20°C) until analysis.

-

Protocol: Quantification by Gas Chromatography (GC)

Gas chromatography is a highly sensitive and precise method for quantifying volatile compounds like BITC.[16]

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A capillary column suitable for separating volatile compounds, such as a DB-5 or Rtx-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.7-1.0 mL/min).[16]

-

Temperatures:

-

Injector: 220-250°C.

-

Detector (FID): 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 2-5°C/min) to a final temperature (e.g., 200°C).[16]

-

-

Injection: 1 µL of the extract or standard solution is injected in split or splitless mode.

Quantification:

-

Standard Curve: Prepare a series of standard solutions of pure BITC of known concentrations (e.g., 10-100 µg/mL).

-

Analysis: Inject each standard and the sample extract into the GC system.

-

Calculation: Identify the BITC peak in the sample chromatogram by comparing its retention time to that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of BITC in the sample extract.

Key Signaling Pathways Modulated by BITC

BITC exerts its potent biological effects by interacting with multiple intracellular signaling pathways. A common theme in its mechanism is the induction of reactive oxygen species (ROS), which can trigger both cell death and cell survival pathways.[6][17]

Nrf2/ARE Antioxidant Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. BITC can induce mild oxidative stress, leading to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[18][19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sapub.org [sapub.org]

- 6. This compound triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cruciferous vegetables, isothiocyanates, and prevention of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Metabolite analysis of Arabidopsis CYP79A2 overexpression lines reveals turnover of benzyl glucosinolate and an additive effect of different aldoximes on phenylpropanoid repression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]

- 15. CN103951598A - Method for extracting this compound from papaya seeds - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. This compound Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucotropaeolin: The Precursor to Bioactive Benzyl Isothiocyanate - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate with well-documented chemopreventive and anticancer properties. Its precursor in the plant kingdom is glucotropaeolin, a glucosinolate found in a select number of plant species. This technical guide provides an in-depth overview of glucotropaeolin, its conversion to this compound, and associated experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Glucotropaeolin and its Conversion to this compound

Glucotropaeolin is an aromatic glucosinolate. Upon enzymatic hydrolysis by myrosinase (a thioglucosidase), glucotropaeolin is converted into the biologically active this compound. This conversion is a plant's natural defense mechanism, initiated in response to tissue damage.

The primary plant sources of glucotropaeolin include papaya (Carica papaya) and garden cress (Lepidium sativum)[1][2]. While both are significant sources, the efficiency of conversion to the desired this compound varies considerably between them. Papaya seeds, in particular, have been shown to yield almost 100% this compound from glucotropaeolin hydrolysis. In contrast, garden cress produces a mixture of hydrolysis products, with this compound accounting for only about 10%, the remainder being predominantly phenylacetonitrile and benzyl thiocyanate[1][2]. This difference is attributed to the absence of nitrile-specifier proteins in papaya[1].

Quantitative Data

The following table summarizes the quantitative data on glucotropaeolin content and its conversion to this compound in papaya and garden cress seeds.

| Plant Source | Tissue | Glucotropaeolin Content (µmol/g dry weight) | This compound Yield (%) | Reference |

| Carica papaya | Seeds | ~50 | ~100% | [1] |

| Lepidium sativum | Seeds | ~110 | ~10% | [1] |

Biosynthesis of Glucotropaeolin and Conversion to this compound

The biosynthesis of glucotropaeolin, an aromatic glucosinolate, originates from the amino acid phenylalanine. The pathway involves a series of enzymatic modifications, including chain elongation, core structure formation, and secondary modifications[3][4]. The final step in the formation of the bioactive compound is the hydrolysis of glucotropaeolin by the enzyme myrosinase, which is physically separated from the glucosinolate in intact plant tissue.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyl Isothiocyanate (BITC) in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as garden cress and broccoli.[1] It has garnered significant attention in cancer research for its chemopreventive and therapeutic potential.[2] In vitro studies have demonstrated that BITC can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[3][4] Its mechanisms of action are multifaceted, involving the generation of reactive oxygen species (ROS), modulation of key signaling pathways, and regulation of proteins involved in cell survival and death.[5][6] These application notes provide a summary of BITC's effects on cancer cells in vitro and detailed protocols for key experimental assays.

Application Notes

BITC has been shown to exert potent anti-proliferative effects across a wide range of cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M phase.[6][7] A common underlying event is the BITC-mediated generation of intracellular ROS, which triggers downstream signaling cascades leading to cell death.[5][8]

Key Effects of BITC in Vitro:

-

Induction of Apoptosis: BITC treatment leads to apoptosis in various cancer cells, including oral, pancreatic, prostate, and breast cancer.[1][3][5][8] This is often characterized by the activation of caspases (caspase-3, -7, -9), cleavage of Poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[5][9][10]

-

Cell Cycle Arrest: BITC can cause a halt in the cell cycle, predominantly at the G2/M transition phase.[1][7] This prevents cancer cells from proceeding through mitosis and proliferation.

-

Generation of Reactive Oxygen Species (ROS): The production of ROS is a key initiating event in BITC-induced cell death.[5][8] ROS scavengers like N-acetylcysteine (NAC) can often attenuate the apoptotic effects of BITC, highlighting the critical role of oxidative stress.[5]

-

Modulation of Signaling Pathways: BITC influences several critical signaling pathways. It can activate pro-apoptotic Mitogen-Activated Protein Kinases (MAPK) such as JNK and p38, while inhibiting survival signals like ERK and Akt.[1][9] It has also been shown to suppress the STAT3 and NF-κB signaling pathways.[11][12]

Data Presentation

The following tables summarize the quantitative effects of BITC on various cancer cell lines as reported in the literature.

Table 1: Effects of BITC on Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | BITC Concentration (µM) | Incubation Time (h) | % Cell Viability | Reference(s) |

| SCC9 | Oral Squamous Cell Carcinoma | 5 | 24 | Significant Decrease | [3] |

| SCC9 | Oral Squamous Cell Carcinoma | 25 | 24 | Significant Decrease | [3] |

| HN12, HN8, HN30 | Head and Neck Squamous Cell Carcinoma | 10 | 24 / 48 | Significant Decrease | [13] |

| CRW-22Rv1 | Prostate Cancer | 20 | 24 | ~38% | [5] |

| PC3 | Prostate Cancer | 20 | 24 | ~62% | [5] |

| BxPC-3, AsPC-1, Capan-2, MiaPaCa-2 | Pancreatic Cancer | 5 - 40 | 24 - 72 | Dose-dependent decrease | [2][11] |

| CAR | Cisplatin-Resistant Oral Cancer | 2.5, 5, 10 | 48 | Dose-dependent decrease | [10] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by BITC

| Cell Line | Effect | BITC Concentration (µM) | Incubation Time (h) | Observations | Reference(s) |

| Jurkat | Apoptosis & G2/M Arrest | 5 | 15 | Coincided induction of apoptosis and G2/M arrest. | [4] |

| Capan-2 | G2/M Arrest & Apoptosis | 10 | Not Specified | Caused by DNA damage. | [7] |

| A375.S2 | G2/M Arrest & Apoptosis | Not Specified | Not Specified | Mediated by ROS and multiple signaling pathways. | [6] |

| BxPC-3 | G2/M Arrest | Not Specified | Not Specified | Strong suppression of cell growth. | [12] |

| CLBL-1 | Apoptosis | ~EC50 | 16 | 39.75% apoptotic cells. | [14] |

| CLB70 | Apoptosis | ~EC50 | 16 | 42.06% apoptotic cells. | [14] |

Experimental Protocols

Here are detailed protocols for common in vitro assays used to evaluate the effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used in studies on oral and head and neck cancer cells.[3][13]

Objective: To determine the effect of BITC on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (BITC) stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium.[3][13] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

BITC Treatment: Prepare serial dilutions of BITC in complete culture medium from your stock solution. The final concentrations typically range from 2.5 µM to 40 µM.[11][13] The final DMSO concentration in the medium should be less than 0.1%.

-

Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of BITC. Include a vehicle control group treated with medium containing DMSO at the same final concentration as the highest BITC dose.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is based on methods described for oral and melanoma cancer cells.[3][6]

Objective: To quantify the percentage of apoptotic and necrotic cells following BITC treatment.

Materials:

-

6-well tissue culture plates

-

BITC-treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of BITC for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is based on methods described for leukemia and melanoma cells.[4][6]

Objective: To determine the effect of BITC on cell cycle distribution.

Materials:

-

6-well tissue culture plates

-

BITC-treated and control cells

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells in 6-well plates with BITC as described previously. Harvest cells by trypsinization, collect all cells, and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at -20°C (or overnight).

-

Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Signaling Pathways and Visualizations

Experimental Workflow

The general workflow for investigating the in vitro effects of BITC involves cell culture, treatment, and subsequent analysis using various assays to measure cellular responses.

Caption: General experimental workflow for studying the in vitro effects of BITC.

BITC-Induced Apoptosis via ROS and MAPK Signaling

BITC treatment often leads to the rapid generation of ROS, which acts as a second messenger to activate stress-related kinases like JNK and p38, ultimately culminating in apoptosis.[1]

Caption: BITC induces apoptosis via ROS generation and MAPK pathway activation.[1][15]

BITC-Induced Intrinsic Apoptosis Pathway

BITC modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and activation of the intrinsic (mitochondrial) apoptosis pathway.[9][10][12]

Caption: Intrinsic apoptosis pathway induced by BITC treatment in cancer cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound targets mitochondrial respiratory chain to trigger reactive oxygen species-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (BITC) induces apoptosis in ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (BITC) triggers mitochondria-mediated apoptotic machinery in human cisplatin-resistant oral cancer CAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound Inhibits HNSCC Cell Migration and Invasion, and Sensitizes HNSCC Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]

- 15. This compound-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzyl Isothiocyanate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studying Benzyl Isothiocyanate (BITC) in various animal models. BITC, a natural compound found in cruciferous vegetables, has demonstrated significant therapeutic potential in preclinical studies, particularly in oncology, anti-inflammatory, and neuroprotective research. This document outlines detailed protocols for key animal models, summarizes quantitative data from BITC studies, and visualizes the critical signaling pathways involved in its mechanism of action.

Data Presentation: Efficacy of this compound in Preclinical Animal Models

The following tables summarize the quantitative outcomes of BITC administration across different animal models, showcasing its therapeutic effects.

Table 1: Anti-Tumor Efficacy of this compound in Xenograft and Genetically Engineered Mouse Models

| Animal Model | Cancer Type | BITC Dosage and Administration | Key Quantitative Outcomes | Reference |

| Nude Mice | Oral Squamous Cell Carcinoma (SCC9 xenograft) | 5 and 25 µM (in vitro) | Significant suppression of tumor growth (P<0.01) | [1] |

| BALB/c Mice | Murine Mammary Carcinoma (4T1-Luc xenograft) | Not specified | Significant inhibition of tumor growth and metastasis | [2] |

| Nude Mice | Human Breast Cancer (MDA-MB-231 xenograft) | 7.5 µmol BITC in diet | Significant inhibition of tumor growth | [3] |

| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Mice | Prostate Cancer | 5 or 10 mg/kg, oral gavage every other day | Significant suppression of genitourinary tract weight increase | [4] |

| Nude Mice | Human Brain Glioblastoma Multiforme (GBM 8401/luc2 xenograft) | Not specified | Suppression of tumor properties | [5] |

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound

| Animal Model | Disease/Condition | BITC Dosage and Administration | Key Quantitative Outcomes | Reference |

| C57BL/6 Mice | Lithium-pilocarpine-induced temporal lobe epilepsy | Not specified | Enhanced cognitive function and motor ability, increased neuron survival in cortex and CA3 region | [6][7] |

| Mice | TPA-induced skin inflammation | Pre-treatment on skin | Significant decrease in H2O2 level | [8] |

| Rats | Indomethacin-induced gastric injury | 0.75 and 1.5 mg/kg, oral administration for 3 weeks | Diminished pathological morphology of gastric mucosa, preserved antioxidant levels | |

| C57BL/6J Mice | High-fat/cholesterol/cholic acid diet (HFCCD)-induced steatohepatitis | Not specified | Ameliorated increases in blood alanine aminotransferase (ALT) and glucose levels | [9] |

Experimental Protocols

Detailed methodologies for key animal model experiments involving BITC are provided below.

Protocol 1: Orthotopic Murine Mammary Carcinoma Model

This protocol is adapted from studies investigating the anti-tumor effects of BITC on breast cancer.[1][2]

1. Cell Culture:

-

Culture 4T1 murine mammary carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Animal Model:

-

Use female BALB/c mice, 6-8 weeks old.

3. Tumor Cell Implantation:

-

Harvest 4T1 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1x10^6 cells/mL.

-

Anesthetize the mice and inject 100 µL of the cell suspension (1x10^5 cells) into the fourth mammary fat pad.

4. BITC Administration:

-

Prepare BITC solution in a suitable vehicle (e.g., corn oil).

-

One week post-implantation, begin oral gavage of BITC at the desired concentration (e.g., 5 or 10 mg/kg body weight) daily or on alternate days. A control group should receive the vehicle alone.

5. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days (Volume = 0.5 x length x width^2).

-

Monitor body weight to assess toxicity.

-

At the end of the study (e.g., 4 weeks), euthanize the mice and excise the primary tumors for weight measurement and further analysis (histology, western blotting, etc.).

-

For metastasis studies, collect lungs and other organs to quantify metastatic nodules.

Protocol 2: Lithium-Pilocarpine-Induced Epilepsy Model

This protocol is based on studies evaluating the neuroprotective effects of BITC.[10][6][7]

1. Animal Model:

-

Use male C57BL/6 mice, 8-10 weeks old.

2. Induction of Epilepsy:

-

Administer lithium chloride (e.g., 3 mEq/kg, intraperitoneally).

-

18-24 hours later, administer scopolamine methyl nitrate (1 mg/kg, intraperitoneally) to reduce peripheral cholinergic effects.

-

30 minutes after scopolamine, administer pilocarpine hydrochloride (e.g., 30 mg/kg, intraperitoneally) to induce seizures.

-

Monitor mice for seizure activity (Racine scale). Status epilepticus is typically considered after 30 minutes of continuous seizures.

3. BITC Administration:

-

Dissolve BITC in an appropriate vehicle.

-

Administer BITC (e.g., via oral gavage) at the desired dose either before or after the induction of status epilepticus, depending on the study design (prophylactic or therapeutic).

4. Behavioral and Neurological Assessment:

-

Perform behavioral tests such as the Morris water maze or open field test to assess cognitive function and motor activity.

-

At the end of the experiment, euthanize the mice and collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal loss) and biochemical assays.

Protocol 3: High-Fat Diet-Induced Steatohepatitis Model

This protocol is derived from studies investigating BITC's effects on metabolic disorders.[9]

1. Animal Model:

-

Use male C57BL/6J mice, 6-8 weeks old.

2. Diet and Disease Induction:

-

Feed mice a high-fat/cholesterol/cholic acid diet (HFCCD) to induce steatohepatitis. A control group should be fed a standard chow diet.

-

The induction period can range from several weeks to months.

3. BITC Administration:

-

BITC can be mixed into the diet or administered daily via oral gavage.

4. Monitoring and Endpoints:

-

Monitor body weight, food intake, and blood glucose levels regularly.

-

At the end of the study, collect blood for analysis of liver enzymes (ALT, AST) and lipid profiles.

-

Harvest liver tissue for histological examination (H&E, Sirius Red staining) and molecular analysis (e.g., gene expression of inflammatory and fibrotic markers).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by BITC and a general experimental workflow for in vivo studies.

BITC has been shown to upregulate the activity of the destruction complex, leading to the degradation of β-catenin and subsequent downregulation of target genes involved in cell proliferation and metastasis.[11][12]

BITC can induce the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes like HO-1 and NQO1, leading to their expression and subsequent protection against oxidative stress.[13]

BITC-induced reactive oxygen species (ROS) can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which in turn trigger downstream signaling cascades culminating in apoptosis and cell cycle arrest in cancer cells.[14]

In the context of inflammation, BITC can enhance Protein Kinase A (PKA)-dependent ubiquitination of NLRP3, leading to its degradation and a subsequent reduction in inflammasome assembly and IL-1β secretion.[9]

References

- 1. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of lithium after pilocarpine-induced status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transgenic Mouse Models for Prostate Cancer | Springer Nature Experiments [experiments.springernature.com]

- 6. The TRAMP mouse as a model for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syngeneic Mouse Model Establishment using 4T1 Breast Cancer Cell Line - Alfa Cytology [alfacytology.com]

- 11. This compound suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β‑catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

- 14. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of Benzyl Isothiocyanate in Plant Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Benzyl isothiocyanate (BITC) is a naturally occurring organosulfur compound found in cruciferous vegetables such as broccoli and garden cress, and is notably abundant in the roots of Salvadora persica (Miswak).[1][2][3] This bioactive compound is a hydrolysis product of glucosinolates.[2][4] BITC has garnered significant attention in the scientific community for its potent chemopreventive, antimicrobial, and anti-inflammatory properties.[1][5] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in apoptosis, inflammation, and oxidative stress.[1][6][7][8]

Accurate and sensitive quantification of BITC in plant extracts is crucial for quality control, formulation development, and mechanistic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity for the determination of volatile and semi-volatile compounds like BITC.[2][3][9] This application note provides detailed protocols for the extraction and GC-MS analysis of BITC from plant materials, summarizes quantitative data from various studies, and visualizes relevant biological pathways.

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method and solvent significantly impacts the yield of BITC. Factors such as the plant matrix (fresh vs. dried), solvent polarity, and extraction temperature must be optimized.[10][11] Cold extraction with a non-polar solvent like chloroform on fresh plant material has been shown to offer the maximum yield, as hot extraction methods can lead to the loss of the volatile BITC.[10][11]

Protocol: Cold Maceration

-

Homogenization: Weigh fresh plant material (e.g., Salvadora persica roots). If using dried material, note that this may result in over 90% loss of BITC content.[11] Homogenize the material into a fine powder or paste.

-

Extraction: Place the homogenized sample (e.g., 20 g) in a suitable flask. Add a non-polar solvent such as chloroform. Other solvents like methanol or ethanol can be used, but may result in lower yields due to potential reactions with the isothiocyanate group.[10][11]

-

Maceration: Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure thorough extraction.

-

Filtration: Filter the mixture to separate the extract from the solid plant debris. The process can be repeated multiple times with fresh solvent to maximize yield.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent the degradation or loss of volatile BITC.

-

Final Preparation: The resulting concentrated extract is then dissolved in a suitable solvent (e.g., methanol or dichloromethane) to a known final concentration for GC-MS analysis.

dot

Caption: Workflow for the extraction of this compound.

GC-MS Analysis Protocol

The following protocol is a generalized procedure based on parameters cited in the literature.[2][3][4] Instrument conditions should be optimized for the specific equipment used.

-

Instrument Setup:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C, SHIMAZU-GC/MS, or similar.

-

Injector: Split/splitless injector.

-

-

Chromatographic Conditions: See Table 1 for a summary of typical parameters.

-

Injection: Inject 1.0 µL of the prepared sample extract into the GC.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 20-400.

-

Identification: Identify the BITC peak by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of BITC typically shows a molecular ion peak at m/z 149.